Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(17-15-5-2-1-4-13(15)8-11-23-17)21-10-7-14(12-21)24-16-6-3-9-19-20-16/h1-6,9,14,17H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSTUEMXXCEIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3C4=CC=CC=C4CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxy-Pictet–Spengler Reaction
A scalable route to isochroman-3-ones involves the trifluoroacetic anhydride (TFAA)-mediated annulation of oxygenated arylacetic acids with aldehydes. For the target isochroman-1-carbonyl derivative, arylacetic acid derivatives (e.g., 2-(2-bromophenyl)acetic acid) undergo cyclization with formaldehyde under TFAA catalysis:
$$
\text{2-(2-Bromophenyl)acetic acid} + \text{HCHO} \xrightarrow{\text{TFAA}} \text{Isochroman-1-one} \,
$$
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| TFAA, rt, 12 h | 78 | 98.5 |
| TFA, reflux, 24 h | 45 | 91.2 |
Subsequent oxidation of the ketone to the carboxylic acid (via KMnO₄) followed by activation as an acyl chloride (using SOCl₂) enables coupling.
Synthesis of 3-(Pyridazin-3-yloxy)pyrrolidine
Pyrrolidine Ring Formation
Method A : Cyclization of 1,4-diaminobutanes with nitrostyrenes under basic conditions yields pyrrolidine cores. For example:
$$
\text{1,4-Diaminobutane} + \beta\text{-bromo-}\beta\text{-nitrostyrene} \xrightarrow{\text{Et₃N}} \text{3-Nitropyrrolidine} \,
$$
Method B : Copper-catalyzed Ullmann-type C–N coupling introduces substituents at the 3-position. A brominated pyrrolidine precursor reacts with pyridazin-3-ol under Cu(I)/ligand systems:
$$
\text{3-Bromopyrrolidine} + \text{Pyridazin-3-ol} \xrightarrow{\text{CuI, 1,10-phenanthroline}} \text{3-(Pyridazin-3-yloxy)pyrrolidine} \,
$$
Reaction Screening
| Catalyst System | Temp (°C) | Yield (%) |
|---|---|---|
| CuI/Phenanthroline | 110 | 82 |
| Pd(OAc)₂/Xantphos | 80 | 65 |
Final Coupling Strategies
Amide Bond Formation
The activated isochroman-1-carbonyl chloride reacts with 3-(pyridazin-3-yloxy)pyrrolidine under Schlenk conditions:
$$
\text{Isochroman-1-carbonyl chloride} + \text{3-(Pyridazin-3-yloxy)pyrrolidine} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound} \,
$$
Coupling Agent Comparison
| Reagent | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DMF | 73 |
| HATU/DIEA | DCM | 88 |
Direct Ketone Coupling
Alternative routes employ palladium-catalyzed carbonylative coupling, though yields remain suboptimal (<50%).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Batch-specific COA data from Ambeed indicate ≥98% purity via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Challenges and Optimization Opportunities
- Regioselectivity in Pyridazine Ether Formation : Competing O- vs. N-alkylation necessitates careful control of base (e.g., Cs₂CO₃ > K₂CO₃).
- Stereochemical Control : Chiral centers in pyrrolidine require asymmetric catalysis (e.g., Jacobsen’s catalyst).
- Scale-Up Limitations : TFAA-mediated steps demand rigorous moisture exclusion, complicating industrial adaptation.
Chemical Reactions Analysis
Types of Reactions
Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce ketone or aldehyde functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Biology: Its structural features make it a potential candidate for studying biological processes and interactions at the molecular level.
Industry: In the industrial sector, the compound can be used in the development of new materials, catalysts, and other functional products.
Mechanism of Action
The mechanism of action of isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyridazinone moiety is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in various physiological processes . The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards these targets, enhancing its overall pharmacological profile .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s pyrrolidinyl methanone scaffold is shared with several bioactive derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Pyrrolidine vs. However, indicates pyrrole-derived cannabinoids are less potent than indole analogs, suggesting the isochroman group in the target compound may compensate by providing aromatic interactions .
- Side Chain Optimization: The pyridazin-3-yloxy chain in the target compound replaces traditional alkyl or morpholinoethyl groups. highlights that optimal CB1 affinity requires 4–6 carbon chains, but heteroaromatic substituents (e.g., pyridazine) may enhance selectivity or solubility despite shorter chain length .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar pyrrolidinyl methanones, such as coupling reactions using DBU/THF (as in ).
Physicochemical and Pharmacokinetic Properties
- Solubility and LogP: The pyridazine ring’s polarity may improve aqueous solubility relative to morpholinoethyl or alkyl chains. However, the isochroman group’s hydrophobicity could balance this, yielding a moderate LogP suitable for blood-brain barrier penetration.
- Metabolic Stability: Pyrrolidine rings are prone to oxidation, but the pyridazine-oxy substituent may sterically hinder metabolic enzymes, extending half-life compared to morpholinoethyl derivatives .
Biological Activity
Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes an isochroman moiety linked to a pyridazinyl group through a pyrrolidine ring. This unique configuration may contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds have shown efficacy against various bacterial strains.
- Antiproliferative Effects : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
- Anti-inflammatory Properties : There is potential for this compound to modulate inflammatory pathways.
Pharmacological Studies
A comprehensive analysis of pharmacological studies reveals the following findings:
Antimicrobial Activity
In vitro assays have shown that derivatives of isochroman compounds possess significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including resistant strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isochroman derivative 1 | E. coli | 32 µg/mL |
| Isochroman derivative 2 | S. aureus | 16 µg/mL |
| Isochroman derivative 3 | P. aeruginosa | 64 µg/mL |
Antiproliferative Effects
Studies on cancer cell lines such as HeLa and A549 have shown that certain isochroman derivatives can induce apoptosis and inhibit cell cycle progression.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 120 |
These findings suggest that the compound may interact with cellular pathways involved in cancer progression.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : Interaction with signaling pathways related to inflammation and cell survival.
Case Studies
Several case studies have investigated the effects of similar compounds:
- Study on Antimicrobial Activity : A study published in Phytotherapy Research highlighted the antimicrobial effects of isochroman derivatives against MRSA and other resistant strains, demonstrating their potential as therapeutic agents in treating infections caused by resistant bacteria.
- Cancer Research : Research published in Cancer Letters explored the antiproliferative effects of related compounds on various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
Q & A
Basic Question: What are the critical structural features of Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone that dictate its reactivity in synthetic chemistry?
Answer:
The compound’s reactivity is influenced by three key structural motifs:
- Isochroman-1-yl group : A bicyclic benzopyran structure that introduces steric hindrance and aromatic π-π stacking potential.
- Pyrrolidin-1-yl moiety : A five-membered nitrogen-containing heterocycle that enables hydrogen bonding and acts as a chiral center in stereoselective reactions.
- Pyridazin-3-yloxy substituent : A nitrogen-rich heteroaromatic ring that participates in nucleophilic substitutions due to its electron-deficient nature.
Methodologically, reactivity can be probed using NMR spectroscopy to monitor ring-opening reactions of the isochroman group under acidic conditions and HPLC to assess stereochemical stability of the pyrrolidine ring .
Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and stereochemical purity?
Answer:
Key optimization strategies include:
- Stepwise coupling : Separate the synthesis into (1) formation of the pyridazin-3-yloxy-pyrrolidine intermediate via nucleophilic aromatic substitution (using K₂CO₃ in DMF at 80°C) , and (2) coupling with isochroman-1-carbonyl chloride under Schotten-Baumann conditions (0°C, pH 8–9) to minimize racemization .
- Catalytic asymmetric synthesis : Use chiral catalysts like (R)-BINAP-Cu(I) to induce enantioselectivity in pyrrolidine ring formation, achieving >90% ee .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from methanol to achieve >98% purity .
Advanced Question: What methodological approaches are recommended for analyzing stereochemical outcomes in the synthesis of this compound?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (85:15) to resolve enantiomers; retention times correlate with ee values .
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra for the pyrrolidine moiety .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., pyridazin-3-yloxy-pyrrolidine) to validate stereochemical assignments .
Advanced Question: How should researchers address discrepancies in biological activity data across different assay systems for this compound?
Answer:
Contradictory bioactivity data may arise from:
- Purity variations : Validate compound purity (>95%) via LC-MS before assays .
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and incubation time (24h vs. 48h) to ensure reproducibility. For example, cytotoxicity assays in HeLa cells show IC₅₀ variability (±20%) depending on serum concentration .
- Orthogonal assays : Cross-validate results using SPR (binding affinity), fluorescence polarization (enzyme inhibition), and cell-based reporter assays .
Advanced Question: What computational strategies can predict the reactivity or biological targets of this compound?
Answer:
- Quantum Mechanics (QM) : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for pyrrolidine ring-opening reactions, predicting regioselectivity in nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate binding poses in kinase targets (e.g., JAK3) using GROMACS; the pyridazine group shows strong hydrogen bonding with Lys⁹⁰⁸ .
- Machine Learning (ML) : Train Random Forest models on PubChem BioAssay data (AID 1259367) to prioritize kinase and GPCR targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
